
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides
The study presents a novel copper-free Sandmeyer-type reaction that enables the synthesis of sulfonyl fluorides from aryldiazonium salts using Na2S2O5 and Selectfluor as the sources of sulfur dioxide and fluorine, respectively. This method is practical due to its broad functional group tolerance and its applicability to gram-scale synthesis and late-stage fluorosulfonylation of natural products and pharmaceuticals .
Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles
This research describes a regioselective, metal-free synthesis of 4-fluorosulfonyl 1,2,3-triazoles using bromovinylsulfonyl fluoride. The method extends to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles, which are challenging to access through existing methods .
Tetrabutylammonium Salt Induced Denitration of Nitropyridines
An efficient fluorodenitration method for synthesizing fluoropyridines is reported, mediated by tetrabutylammonium fluoride (TBAF) under mild conditions. This method is generally applicable to 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups. The study also demonstrates hydroxy- and methoxydenitration of nitropyridines using corresponding tetrabutylammonium species .
Acyclic Sulfur–Nitrogen Compounds
The paper reports the synthesis and molecular structures of three acyclic sulfur–nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine and magnesium hexaaquo bis((trifluoromethyl)sulfonyl)amide dihydrate. The structures provide insights into the high gas-phase acidity and electron delocalization in these compounds, which is reflected in the shortening of the S–N bond upon deprotonation .
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling
A mild and environmentally friendly electrochemical approach for synthesizing sulfonyl fluorides is introduced, using thiols or disulfides and potassium fluoride (KF). This method does not require additional oxidants or catalysts and has a broad substrate scope, making it valuable for various applications, including sulfur(VI) fluoride exchange-based "click chemistry" .
Synthesis of F-18 16α-fluoroestradiol
The synthesis of F-18 16α-fluoroestradiol using 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone as a precursor is described. The precursor is easy to produce and stable, allowing for high yields of fluorination with fluoride ion. The labeled fluoroestradiol is obtained after hydrolysis of the protecting group and ring-opened sulfate, with a specific activity greater than 1 Ci per micromole .
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
Research has highlighted the utility of related fluorine-containing compounds in the synthesis of radiopharmaceuticals. For instance, compounds like 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone have been utilized as precursors in the production of F-18 16α-fluoroestradiol, showcasing the critical role of fluorinated compounds in nucleophilic fluorination reactions for creating diagnostic agents in nuclear medicine (Lim et al., 1996).
Protein and Peptide Labeling
Another significant application is the development of fluoropyridine-based maleimide reagents for prosthetic labeling of peptides and proteins. This method involves selective conjugation with thiol functions, facilitating the efficient incorporation of radioactive fluorine-18 for PET imaging. The synthesis of these labeling agents demonstrates the importance of fluorinated intermediates in bioconjugation chemistry, allowing for targeted and efficient imaging of biological processes (de Bruin et al., 2005).
Organic Synthesis Methodologies
In organic synthesis, the development of new sulfonyl fluoride reagents such as (E)-2-methoxyethene-1-sulfonyl fluoride for constructing enaminyl sulfonyl fluoride illustrates the versatility of fluorinated compounds. These methodologies provide atom-economical access to diverse structures with minimal byproducts, emphasizing the role of fluorinated intermediates in sustainable chemical synthesis (Liu, Tang, & Qin, 2023).
Furthermore, the use of tetrabutylammonium fluoride for the synthesis of fluoropyridines via fluorodenitration of nitropyridines showcases a mild and efficient method for introducing fluorine atoms into organic molecules. This process underscores the utility of fluorinated reagents in facilitating key transformations in organic synthesis (Kuduk, Dipardo, & Bock, 2005).
Direcciones Futuras
The future directions for research on “3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Fluorinated compounds, in general, are of interest in various fields, including medicinal chemistry and agrochemicals .
Propiedades
IUPAC Name |
3-fluoro-2-methoxypyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYLSQJMVCJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)
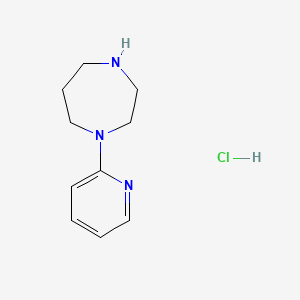

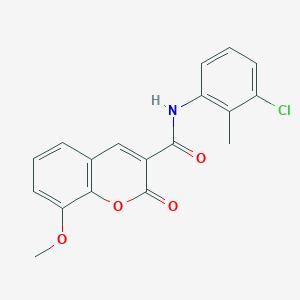
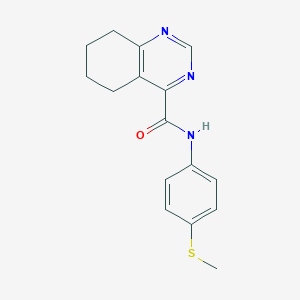
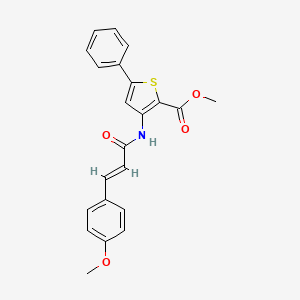
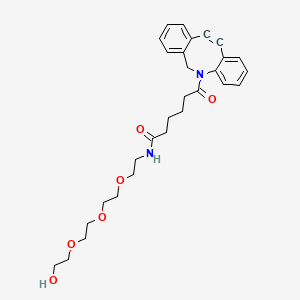
![Methyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2554162.png)
![3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2554163.png)
![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)